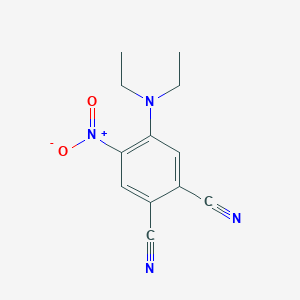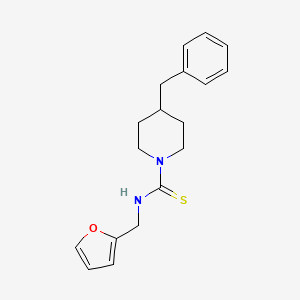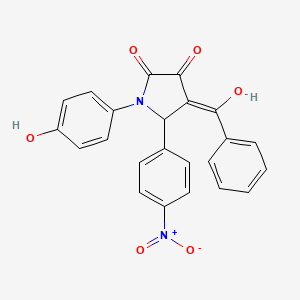
4-(Diethylamino)-5-nitrobenzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylamino)-5-nitrobenzene-1,2-dicarbonitrile is an organic compound characterized by the presence of diethylamino, nitro, and dicarbonitrile functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-5-nitrobenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the nitration of a diethylamino-substituted benzene derivative, followed by the introduction of dicarbonitrile groups through cyanation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diethylamino)-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-(Diethylamino)-5-aminobenzene-1,2-dicarbonitrile.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Diethylamino)-5-nitrobenzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(Diethylamino)-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The diethylamino group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Diethylamino)salicylaldehyde
- 4-(Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine
- 4-(Diethylamino)benzaldehyde
Uniqueness
4-(Diethylamino)-5-nitrobenzene-1,2-dicarbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both diethylamino and nitro groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C12H12N4O2 |
|---|---|
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
4-(diethylamino)-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N4O2/c1-3-15(4-2)11-5-9(7-13)10(8-14)6-12(11)16(17)18/h5-6H,3-4H2,1-2H3 |
Clave InChI |
RNZWURWBPDWNHJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=C(C(=C1)C#N)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-N-{4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide](/img/structure/B10874793.png)

![1-[(E)-(pyridin-3-ylimino)methyl]naphthalen-2-ol](/img/structure/B10874817.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10874819.png)
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(furan-2-ylmethyl)piperidine-1-carbothioamide](/img/structure/B10874832.png)
![3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde](/img/structure/B10874835.png)
![2-(3-Nitrophenyl)-2-oxoethyl 3-[(2-methylpropanoyl)amino]benzoate](/img/structure/B10874838.png)
![methyl [2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B10874839.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-(4-methylbenzyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874840.png)
![7-(4-fluorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10874847.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874851.png)
![N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10874855.png)
![dimethyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-6-methyl-2-phenylcyclohexa-3,5-diene-1,3-dicarboxylate](/img/structure/B10874868.png)
